Ramiprilat Diketopiperazine-d5
Description
Contextualization within Ramipril (B1678797) and Ramiprilat (B1678798) Chemistry
Ramipril is a prodrug, meaning it is administered in an inactive form and is converted within the body into its active metabolite. nih.govwikipedia.org Following oral administration, ramipril is absorbed and rapidly hydrolyzed, primarily in the liver, to form ramiprilat. nih.govnih.govdrugbank.comhres.ca Ramiprilat is the pharmacologically active angiotensin-converting enzyme (ACE) inhibitor, responsible for the drug's therapeutic effects. nih.govgoogle.comgoogle.comcaymanchem.com The chemical structure of ramipril, specifically its dipeptide nature, makes it susceptible to chemical transformation. nih.gov
One of the primary degradation pathways for ramipril is intramolecular cyclization. smolecule.comresearchgate.net This reaction leads to the formation of a diketopiperazine derivative, known as Ramipril Diketopiperazine (Impurity D in the European Pharmacopoeia). google.commdpi.comspectroscopyonline.com This cyclization can occur under various conditions, particularly under the influence of heat and in dry environments. smolecule.commdpi.com Unlike ramiprilat, which is formed by hydrolysis, Ramipril Diketopiperazine is not an active ACE inhibitor. google.comgoogle.com The formation of this inactive compound represents a loss of the active pharmaceutical ingredient. google.com
The chemical relationship between these compounds is summarized below:
Ramipril: The prodrug administered to the patient. nih.gov
Ramiprilat: The active metabolite formed by in-vivo hydrolysis of ramipril. nih.govnih.govhres.ca
Ramipril Diketopiperazine: An inactive degradation product formed by the intramolecular cyclization of ramipril. google.commdpi.com
Ramiprilat Diketopiperazine-d5 is the deuterated analog of this degradation product. scbt.comlgcstandards.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. acanthusresearch.comsymeres.com In Ramiprilat Diketopiperazine-d5, five hydrogen atoms in the phenyl group of the molecule are replaced with deuterium atoms. cymitquimica.comnih.gov This isotopic labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight, a key feature utilized in analytical testing. acanthusresearch.com
Significance as a Degradation Product and Impurity in Pharmaceutical Formulations
The formation of Ramipril Diketopiperazine is a significant concern in the manufacturing and storage of ramipril drug products. nih.gov As a degradation product, it is considered an impurity, and its levels must be carefully controlled to ensure the product's quality, efficacy, and safety. spectroscopyonline.comjpionline.org Studies have shown that ramipril is chemically unstable and can degrade rapidly, particularly when exposed to heat or humidity. mdpi.comnih.gov
Research has identified two main degradation pathways for ramipril:
Hydrolysis: This pathway leads to the formation of the active metabolite, ramiprilat (also known as ramipril diacid or Impurity E). google.comspectroscopyonline.comnih.gov
Cyclization: This pathway results in the inactive Ramipril Diketopiperazine (Impurity D). google.comspectroscopyonline.comnih.gov
Forced degradation studies, which subject the drug to stress conditions like heat, help to identify potential impurities. mdpi.com Thermal stress on ramipril has been shown to produce Ramipril Diketopiperazine as the principal degradation product. researchgate.netmdpi.com One study found that the degradation of ramipril to its diketopiperazine derivative follows first-order kinetics and is a rapid process at elevated temperatures. mdpi.comresearchgate.net
The presence of impurities in pharmaceutical products is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH). jpionline.orggmpinsiders.comeuropa.eu These guidelines mandate the identification, quantification, and control of impurities, including degradation products. gmpinsiders.comfda.gov Any impurity present above a certain threshold (e.g., 0.1% or 0.2%) must be identified and characterized. spectroscopyonline.comjpionline.org Therefore, understanding the formation and control of Ramipril Diketopiperazine is essential for developing stable ramipril formulations and complying with regulatory standards. spectroscopyonline.comraps.org
| Study Parameter | Finding | Reference |
|---|---|---|
| Primary Degradation Product (Dry Heat) | Ramipril Diketopiperazine (DKP) | researchgate.netmdpi.com |
| Kinetic Order of Degradation (to DKP) | First-order reaction | mdpi.comresearchgate.net |
| Activation Energy (Ea) for DKP Formation | 174.12 ± 46.2 kJ/mol | mdpi.comresearchgate.net |
| Enthalpy (ΔH) for DKP Formation | 171.65 ± 48.7 kJ/mol (endothermic) | mdpi.comresearchgate.net |
| Significance in Stability Studies | A key marker for ramipril instability under thermal stress. | nih.gov |
Role of Stable Isotope Labeled Analogs in Pharmaceutical Analysis
Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are indispensable tools in modern analytical chemistry, particularly for quantitative analysis using mass spectrometry (MS). acanthusresearch.comsymeres.comclearsynth.com Ramiprilat Diketopiperazine-d5 serves as an ideal internal standard for the accurate measurement of its unlabeled counterpart, Ramipril Diketopiperazine, in various samples. scioninstruments.comaptochem.com
An internal standard (IS) is a compound with similar physicochemical properties to the analyte (the substance being measured), which is added in a known quantity to a sample before analysis. aptochem.com It is used to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the precision and accuracy of the results. clearsynth.comscioninstruments.com
The advantages of using a SIL compound like Ramiprilat Diketopiperazine-d5 as an internal standard are numerous:
Similar Chemical Behavior: Because its chemical structure is nearly identical to the analyte, it behaves similarly during sample extraction and chromatographic separation. acanthusresearch.com A deuterated internal standard ideally co-elutes with the analyte, meaning they pass through the chromatography column at the same time. aptochem.com
Correction for Matrix Effects: In complex biological samples (like plasma or urine), other substances can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. clearsynth.com A SIL internal standard experiences the same matrix effects as the analyte, allowing for accurate correction. acanthusresearch.comtexilajournal.com
Distinct Mass Spectrometric Signal: While chemically similar, the SIL standard is easily distinguished from the analyte by the mass spectrometer due to its higher mass. acanthusresearch.comaptochem.com This mass difference allows for simultaneous but separate detection and quantification.
In practice, a known amount of Ramiprilat Diketopiperazine-d5 would be added to a sample containing an unknown quantity of Ramipril Diketopiperazine. The sample is then analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net By comparing the instrument's response for the analyte to the response for the known amount of the internal standard, the concentration of the Ramipril Diketopiperazine impurity can be determined with high accuracy. clearsynth.comtexilajournal.com This precise quantification is vital for ensuring that pharmaceutical products meet the stringent regulatory limits for impurities. jpionline.orggmpinsiders.com
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₂₁D₅N₂O₄ | lgcstandards.comcymitquimica.compharmaffiliates.com |
| Molecular Weight | ~375.47 g/mol | lgcstandards.compharmaffiliates.com |
| Primary Use | Internal standard in quantitative analysis. | acanthusresearch.comscioninstruments.comaptochem.com |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netresearchgate.net |
| Key Advantage | Compensates for sample matrix effects and variability in analysis, improving accuracy and precision. | acanthusresearch.comclearsynth.comtexilajournal.com |
Properties
Molecular Formula |
C₂₁H₂₁D₅N₂O₄ |
|---|---|
Molecular Weight |
375.47 |
Synonyms |
[3S-[2(R*),3α,5aβ,8aβ,9aβ]]-Decahydro-3-methyl-1,4-dioxo-α-[2-(phenyl-d5)ethyl]-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazine-2-acetic Acid; Ramipril Diketopiperazine-d5 Acid; |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Degradation Pathways
Proposed Intramolecular Cyclization Mechanisms Leading to Diketopiperazine Formation
The formation of the diketopiperazine derivative from ramipril (B1678797) is an intramolecular cyclization reaction. mdpi.comresearchgate.net This process is a common degradation pathway for many ACE inhibitors, particularly those with a dipeptide-like structure. nih.gov The proposed mechanism involves the nucleophilic attack of the secondary amine nitrogen atom on the carbonyl carbon of the adjacent amide bond.
This internal condensation reaction results in the formation of a six-membered diketopiperazine ring and the elimination of a molecule of water. The proline-like fused ring system in ramipril's structure makes it conformationally susceptible to this type of cyclization. Studies on analogous compounds, such as enalapril, have demonstrated that this intramolecular cyclization is thermally induced, leading to the formation of the stable diketopiperazine ring structure. nih.gov The reaction essentially cleaves the peptide-like bond that is crucial for the drug's activity, rendering the resulting diketopiperazine derivative inactive as an ACE inhibitor. google.comspectroscopyonline.com
Influence of Environmental Factors on Formation Kinetics (e.g., pH, Temperature, Humidity, Excipients)
The rate of conversion of ramipril to its diketopiperazine derivative is significantly influenced by several environmental factors.
pH: The pH of the environment plays a crucial role in the degradation pathway of ramipril. In acidic to neutral conditions (pH 4 and below), the intramolecular cyclization to form the diketopiperazine is the predominant degradation pathway. nih.gov Conversely, under basic (alkaline) conditions (pH greater than 7), the degradation preferentially proceeds via hydrolysis of the ester group to form ramiprilat (B1678798), the active diacid metabolite. google.comgoogle.comgoogle.com Therefore, acidic environments favor the formation of the inactive diketopiperazine impurity.
Temperature and Humidity: Increased temperature and relative humidity (RH) are major accelerators of ramipril degradation. nih.gov Studies have shown a positive correlation between temperature and the rate of diketopiperazine formation. researchgate.net For instance, forced degradation studies under dry air at elevated temperatures (e.g., 373 K) show a rapid and complete conversion of ramipril to its diketopiperazine derivative. mdpi.com High humidity also promotes degradation, suggesting that moisture facilitates the chemical reactions leading to both hydrolysis and cyclization. nih.govnih.gov Ramipril is described as being highly vulnerable to changes in temperature and humidity, necessitating protection from moisture during storage. researchgate.net
Kinetic Studies of Ramipril Degradation to Diketopiperazine
Kinetic studies have demonstrated that the degradation of ramipril in the solid state typically follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of ramipril. mdpi.comnih.govresearchgate.net
Under conditions of dry air and elevated temperature (373 K), the degradation to the diketopiperazine derivative is rapid, with a first-order rate constant (k) reported as 1.396 ± 0.133 × 10⁻⁵ s⁻¹. mdpi.com The thermodynamic parameters for this reaction under dry conditions have been determined, providing insight into the transition state of the cyclization reaction.
The activation energy (Ea) required for the degradation under dry air is significantly higher than under humid conditions, indicating that while heat is a primary driver, moisture lowers the energy barrier for degradation. mdpi.com The positive enthalpy of activation (ΔH‡) confirms that the reaction is endothermic, requiring an input of energy to proceed. A positive entropy of activation (ΔS‡) under dry conditions suggests that the transition state is less ordered than the reactants, which is characteristic of a monomolecular reaction like intramolecular cyclization. mdpi.com
Below is an interactive data table summarizing the kinetic and thermodynamic parameters for ramipril degradation.
| Parameter | Value (Dry Air Conditions) | Value (Humid Conditions) | Reference |
| Kinetic Order | First-Order | First-Order | mdpi.comnih.gov |
| Rate Constant (k) | 1.396 x 10⁻⁵ s⁻¹ (at 373 K) | (1.343 ± 0.093) × 10⁻⁶ s⁻¹ (at 363 K, 76% RH) | mdpi.com |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | 96.39 ± 22.4 kJ/mol | mdpi.com |
| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 kJ/mol | N/A | mdpi.com |
| Entropy of Activation (ΔS‡) | 0.12 ± 12.5 J/mol·K | -92.01 ± 189.2 J/mol·K | mdpi.com |
Note: N/A indicates data not available in the cited sources.
Arrhenius plots, which correlate the reaction rate constant with temperature, have been used to confirm that heating accelerates the degradation without changing the fundamental kinetic mechanism. nih.govnih.gov
Identification of Precursors and Intermediates in Degradation Pathways
The primary precursor in the formation of ramiprilat diketopiperazine is the active drug substance, ramipril , itself. spectroscopyonline.com The degradation of ramipril generally proceeds via two distinct and competing pathways, dictated largely by environmental conditions, especially pH. google.comspectroscopyonline.com
Cyclization Pathway: This pathway involves the direct intramolecular condensation of ramipril to form ramipril diketopiperazine . This is the favored route in acidic or neutral environments and under thermal stress in the solid state. mdpi.comnih.gov
Hydrolytic Pathway: This pathway involves the hydrolysis of the ethyl ester group of ramipril to form ramiprilat (the diacid). spectroscopyonline.com Ramiprilat is the active metabolite of ramipril and is a more potent ACE inhibitor. google.com This route is favored in basic (alkaline) conditions. google.comgoogle.com
The two main degradation products, ramiprilat and ramipril diketopiperazine, are typically identified as impurities D and E, respectively, in pharmacopoeial monographs. spectroscopyonline.com Based on the available research, ramiprilat is not an intermediate in the formation of the diketopiperazine. Instead, ramipril serves as the common precursor from which these two degradation products are formed through parallel and competing reactions. The selection of the degradation pathway is a critical consideration in the formulation and storage of ramipril to maintain its stability and therapeutic activity. google.comgoogle.com
Advanced Structural Elucidation and Stereochemical Characterization
Spectroscopic Methodologies for Definitive Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)
The structural confirmation of Ramiprilat (B1678798) Diketopiperazine-d5 is achieved through the synergistic use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecule's elemental composition, connectivity, and chemical environment.
High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Ramiprilat Diketopiperazine-d5, HRMS confirms the molecular formula by providing an exact mass that accounts for the presence of five deuterium (B1214612) atoms in place of five protium (B1232500) (¹H) atoms. This technique can differentiate between the isotopically labeled compound and its non-labeled analogue, Ramiprilat Diketopiperazine, based on their distinct molecular weights. researchgate.net The high resolution allows for the unequivocal identification of the compound in complex matrices and confirms the success of the isotopic labeling process. researchgate.net Tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating characteristic fragmentation patterns, which serve as a structural fingerprint for the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. Techniques such as ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework. In the case of Ramiprilat Diketopiperazine-d5, the absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the phenyl ring, coupled with the specific patterns in the ¹³C NMR spectrum, would confirm that the deuterium labeling has occurred on the phenyl group. Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different parts of the molecule, confirming the diketopiperazine ring formation and the attachment of the side chains.
Below is a table summarizing the key molecular properties of Ramiprilat Diketopiperazine and its deuterated isotopologue.
| Property | Ramiprilat Diketopiperazine | Ramiprilat Diketopiperazine-d5 |
|---|---|---|
| Molecular Formula | C₂₁H₂₆N₂O₄ nih.gov | C₂₁H₂₁D₅N₂O₄ pharmaffiliates.comclearsynth.com |
| Molecular Weight | 370.44 g/mol nih.gov | 375.47 g/mol pharmaffiliates.comclearsynth.com |
| Synonym | Ramipril (B1678797) EP Impurity K chemicalbook.comcymitquimica.com | Ramipril Diketopiperazine-d5 Acid clearsynth.comabsin.cn |
Stereochemical Considerations and Isomer Analysis of Diketopiperazine Derivatives
The formation of diketopiperazine derivatives from dipeptide-like molecules such as angiotensin-converting enzyme (ACE) inhibitors is a known degradation pathway. nih.govgoogle.com This intramolecular cyclization can have significant stereochemical implications. Ramipril itself has multiple chiral centers, and its degradation product, Ramiprilat Diketopiperazine, retains several of these, leading to the potential for multiple diastereomers. nih.gov
The cyclization process to form the diketopiperazine ring can sometimes be accompanied by epimerization, which is the change in the configuration at one of the chiral centers. nih.gov This can result in a mixture of diastereoisomers. chemicalbook.comcymitquimica.com The specific conditions, such as pH and temperature, under which the degradation occurs can influence the rate of formation and the stereochemical outcome of the resulting diketopiperazine derivatives. nih.gov The analysis and separation of these isomers are typically challenging and require high-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry. acs.org The characterization of these specific isomers is crucial as they may possess different physical and chemical properties.
Principles and Applications of Deuterium Labeling (-d5) in Structural Research
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. princeton.edu The replacement of hydrogen with deuterium in a molecule, known as deuterium labeling, is a powerful tool in chemical and biomedical research. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect where reactions involving the cleavage of this bond are slower. scispace.com However, for most analytical purposes, deuterated compounds are considered chemically equivalent to their non-labeled counterparts. scispace.com
The "-d5" designation in Ramiprilat Diketopiperazine-d5 indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. pharmaffiliates.com This specific labeling is often on the phenyl ring, rendering it phenyl-d5. This is a common strategy as these positions are typically not involved in metabolic transformations and are stable to back-exchange. nih.gov
Deuterium labeling has several key applications in structural research and analysis:
Internal Standards for Mass Spectrometry: This is one of the most common applications. acs.orgmdpi.comnih.gov A deuterated compound, like Ramiprilat Diketopiperazine-d5, is an ideal internal standard for the quantification of its non-labeled analog, Ramiprilat Diketopiperazine, using isotope dilution mass spectrometry. nih.govclearsynth.com Because it has nearly identical chemical and physical properties, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. clearsynth.com However, it is easily distinguished by its higher mass, allowing for accurate and precise quantification of the target analyte. clearsynth.com
Elucidation of Metabolic Pathways: Deuterium-labeled compounds are used to trace the metabolic fate of drugs and other molecules in biological systems. By tracking the mass shift, researchers can identify and characterize metabolites.
Mechanistic Studies: The kinetic isotope effect associated with deuterium substitution can be used to study reaction mechanisms. scispace.com A change in the reaction rate upon deuterium labeling can indicate that C-H bond cleavage is part of the rate-determining step.
Structural NMR Studies: In NMR spectroscopy, deuterium is "silent" in ¹H NMR. Selective deuteration can simplify complex spectra, aiding in signal assignment and the determination of molecular conformation. acs.org
The table below summarizes the primary applications of deuterium labeling in research.
| Application | Principle | Benefit in Research |
|---|---|---|
| Internal Standard (MS) | Mass differentiation with identical chemical behavior. clearsynth.com | Enables precise and accurate quantification by correcting for sample loss and matrix effects. acs.orgclearsynth.com |
| Metabolic Tracer | The deuterium label acts as a stable isotopic tag. | Allows for the tracking and identification of metabolic products in complex biological systems. |
| Mechanistic Probes | Kinetic Isotope Effect (slower C-D bond cleavage). scispace.com | Helps to elucidate the rate-determining steps of chemical reactions and enzymatic processes. scispace.com |
| NMR Spectroscopy | Deuterium is not observed in ¹H NMR, simplifying spectra. acs.org | Aids in the structural analysis of complex molecules by reducing spectral crowding. acs.org |
Analytical Methodologies for Impurity Profiling and Quantification
Advanced Chromatographic Techniques for Separation and Detection
Advanced chromatographic techniques are the cornerstone for resolving complex mixtures of the active pharmaceutical ingredient (API) and its related impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed methods for the impurity profiling of Ramipril (B1678797).
These methods are chosen for their high resolution, sensitivity, and reproducibility. The separation is typically achieved on reversed-phase columns, such as C18, utilizing a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. mdpi.com Method development focuses on optimizing parameters such as mobile phase pH, gradient elution, and column temperature to achieve baseline separation between Ramipril and all known impurities, including Ramipril impurity D (the diketopiperazine derivative). spectroscopyonline.com
For instance, a stability-indicating HPLC method might use a gradient program with a mobile phase of aqueous sodium hexanesulfonate solution and acetonitrile, allowing for the distinct elution and detection of multiple impurities within a single run. mdpi.com UPLC, with its use of smaller particle size columns (e.g., sub-2 µm), offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and higher sensitivity, which is critical for detecting trace-level impurities.
Table 1: Example Chromatographic Conditions for Ramipril Impurity Analysis
| Parameter | HPLC Method 1 | UPLC Method 2 |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) | Zorbax SB C18 (50 x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.2 g/L Sodium Hexanesulfonate (pH 2.7) | Water with Trifluoroacetic Acid (pH 3) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Mode | Gradient | Isocratic (86:14) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
This table is illustrative, based on data from multiple sources. mdpi.comspectroscopyonline.com
Mass Spectrometric Applications for Identification and Quantification
While chromatographic techniques separate the components, mass spectrometry (MS) provides unequivocal identification and enables highly sensitive quantification. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for structural elucidation of unknown impurities and for trace-level quantification.
For identification, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions of unknown impurities. Tandem mass spectrometry (MS/MS) is used to fragment the molecule of interest and analyze its product ions. This fragmentation pattern acts as a structural fingerprint, confirming the identity of known impurities by comparing them to reference standards or helping to elucidate the structure of new ones. For example, an impurity in Ramipril tablets was identified by observing a molecular ion at m/z 415 (M+1), which is 16 atomic mass units more than the diketopiperazine impurity, suggesting an oxidation product. spectroscopyonline.com
For quantitative purposes, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. This technique is particularly valuable for quantifying impurities in complex biological matrices or in the final drug product at very low levels. nih.gov
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such a method is a regulatory requirement and a crucial part of the drug development process.
The process involves subjecting the drug substance to forced degradation or stress conditions, including heat, humidity, acid and base hydrolysis, and oxidation. mdpi.com This stress testing intentionally generates degradation products, including the diketopiperazine derivative. The analytical method is then developed and optimized to separate the intact drug from all these newly formed degradants.
Validation of the method is performed according to International Council for Harmonisation (ICH) guidelines. This validation process ensures the method is fit for its intended purpose by assessing parameters such as:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method provides results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Utilization of Ramiprilat (B1678798) Diketopiperazine-d5 as an Internal Standard in Quantitative Assays
In quantitative analysis, particularly with LC-MS/MS, an internal standard (IS) is essential for achieving high accuracy and precision. cerilliant.com An IS is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample. It co-elutes with the analyte and helps to correct for variability during sample preparation, injection volume, and ionization efficiency in the mass spectrometer. cerilliant.com
Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for use as internal standards in mass spectrometry. researchgate.net They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical chemical behavior ensures they experience the same variations during the analytical process. cerilliant.comresearchgate.net
Ramiprilat Diketopiperazine-d5 is the deuterated form of the Ramipril diketopiperazine impurity. scbt.comscientificlabs.co.uk Its availability as a labeled metabolite makes it an ideal internal standard for the quantification of the non-labeled Ramiprilat Diketopiperazine impurity. The use of a deuterated internal standard is a well-established practice in bioanalytical and pharmaceutical analysis; for instance, Ramipril-d3 has been successfully used as an internal standard for the LC-MS/MS quantification of Ramipril in human serum. nih.gov By applying this principle, Ramiprilat Diketopiperazine-d5 would be used to construct a calibration curve and accurately determine the concentration of its corresponding impurity, compensating for any potential matrix effects or instrumental drift.
Strategies for Comprehensive Impurity Profiling and Control in Pharmaceutical Development
A robust strategy for impurity control is integral to pharmaceutical development and is guided by regulatory frameworks. This strategy encompasses several key stages:
Identification: This involves identifying all potential and actual impurities that may arise during the synthesis, purification, and storage of the drug substance. This includes starting materials, by-products, intermediates, and degradation products like the diketopiperazine derivative.
Synthesis and Characterization: Key impurities are often synthesized in the laboratory to be used as reference standards. medpharmres.com This allows for their unequivocal identification in chromatographic runs and is essential for the accurate validation of analytical methods.
Method Development and Validation: As detailed previously, validated stability-indicating methods are developed to separate and quantify these impurities. mdpi.com
Specification Setting: Based on toxicological data and regulatory guidelines (e.g., ICH Q3A/Q3B), acceptable limits (specifications) are established for each identified and unidentified impurity in the drug substance and final product.
Routine Monitoring: The validated analytical methods are then used for routine quality control testing of raw materials and for release and stability testing of the finished pharmaceutical product to ensure that impurity levels remain within the established specifications throughout the product's shelf life. medpharmres.com
This comprehensive approach ensures that the quality, safety, and efficacy of the pharmaceutical product are maintained.
Advanced Topics and Future Research Directions
Emerging Analytical Technologies for Enhanced Impurity Detection and Characterization
The precise detection and characterization of pharmaceutical impurities are paramount for ensuring drug quality and safety. For Ramiprilat (B1678798) Diketopiperazine-d5, which serves as an internal standard for its non-labeled counterpart, advanced analytical technologies are crucial for accurate quantification and structural elucidation.
Emerging technologies are moving beyond traditional High-Performance Liquid Chromatography (HPLC) to provide greater sensitivity, resolution, and speed. researchgate.netnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems, utilizing columns with sub-2 µm particles, offer more rapid and higher-resolution chromatographic assays, significantly reducing testing time. pharmtech.com
Mass spectrometry (MS) remains a cornerstone, with Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) being indispensable for identifying and characterizing impurities. researchgate.netspectroscopyonline.com High-resolution mass spectrometry (HRMS) is particularly valuable for distinguishing between the deuterated standard (d5) and the native impurity, providing unambiguous identification based on precise mass measurements.
Other promising techniques include:
Capillary Electrophoresis (CE): This technique offers high separation efficiency and is a powerful tool for analyzing chiral drugs and their impurities. mdpi.com
Next-Generation Sequencing: While primarily used for biologics, its application in detecting adventitious contaminants is expanding. pharmtech.com
Raman Spectroscopy: This method is effective for identifying nonprotein particulates and can be coupled with optical imaging for automated characterization. contentstack.com
These advanced methods are essential for impurity profiling, which helps in understanding the complete impurity landscape of a drug substance and ensuring it meets stringent regulatory standards. researchgate.netusp.org
In-depth Mechanistic Investigations of Degradation Pathways Under Complex Conditions
Ramiprilat Diketopiperazine is a primary degradation product of Ramipril (B1678797), formed through an intramolecular cyclization reaction. spectroscopyonline.commdpi.com Understanding the kinetics and mechanisms of this degradation is vital for ensuring drug stability. Studies have shown that the degradation of Ramipril to its diketopiperazine (DKP) derivative often follows first-order kinetics. mdpi.comresearchgate.net
The formation of this impurity is significantly influenced by environmental factors:
Temperature: Elevated temperatures accelerate the degradation process, leading to a faster loss of the active pharmaceutical ingredient (API). mdpi.comnih.gov Stress testing under high heat has been used to intentionally produce the diketopiperazine impurity for study. researchgate.net
Humidity: The presence of moisture can also impact the degradation pathway. nih.gov Studies have investigated degradation under both dry air and varying relative humidity (RH) levels. mdpi.comnih.gov Under humid conditions, Ramipril can also degrade into the biologically active ramiprilat alongside the diketopiperazine derivative. mdpi.com
pH: The pH of the environment plays a critical role. Acidic conditions (pH 4 or below) strongly favor the intramolecular cyclization that leads to diketopiperazine formation. google.comnih.gov In contrast, alkaline conditions tend to promote hydrolysis to ramiprilat. google.comnih.gov
Future research must focus on these degradation pathways under more complex, real-world conditions. This includes investigating the influence of various pharmaceutical excipients (such as talc, starch, and methylcellulose), the impact of the tableting process itself, and interactions within multi-component drug formulations. nih.gov
| Parameter | Value | Condition | Source |
|---|---|---|---|
| Kinetic Mechanism | First-Order | Dry Air | mdpi.com |
| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | T = 373 K | mdpi.comresearchgate.net |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | - | mdpi.comresearchgate.net |
| Enthalpy (ΔH) | 171.65 ± 48.7 kJ/mol | - | mdpi.com |
| Half-life (t₀.₅) | 5.8 hours | Dry Air, T = 363 K | mdpi.com |
Strategies for Mitigating Diketopiperazine Formation in Pharmaceutical Manufacturing and Storage
Given the propensity for diketopiperazine formation, several strategies have been developed to minimize its presence in the final drug product. The primary approach involves controlling the chemical microenvironment of the drug.
A key strategy is to formulate Ramipril in a basic (alkaline) environment. google.com By including stabilizing agents that create a pH greater than 7 (preferably above 8), the degradation pathway can be shifted away from the formation of the inactive diketopiperazine and toward the formation of ramiprilat, the active metabolite. google.comgoogle.com This is because hydrolysis is favored over intramolecular cyclization in alkaline conditions. google.comnih.gov
Other mitigation strategies include:
Moisture Protection: As Ramipril is vulnerable to humidity, protecting the drug from moisture through appropriate packaging, such as blisters, is essential. nih.govresearchgate.net
Temperature Control: Lowering storage temperatures can significantly improve the stability of peptide intermediates and reduce the rate of degradation. nih.govresearchgate.net
Excipient Selection: The choice of excipients can influence stability. Some studies have found that certain excipients can stabilize the pure drug substance. nih.gov
Process Control in Synthesis: In the context of peptide synthesis where diketopiperazine formation is also a common side reaction, strategies include using milder deprotection conditions, lower piperidine (B6355638) concentrations, or alternative protecting groups to suppress impurity formation. nih.gov
These control strategies are critical for maintaining the quality, efficacy, and safety of the pharmaceutical product throughout its shelf life. oalib.com
| pH Condition | Dominant Degradation Product | Underlying Mechanism | Source |
|---|---|---|---|
| Acidic (≤ pH 4) | Ramipril Diketopiperazine | Intramolecular Cyclization | google.comnih.gov |
| Basic (> pH 7) | Ramiprilat (Diacid) | Hydrolysis | google.comgoogle.com |
Development of Novel Reference Materials and Certified Standards for Quality Control
Accurate analytical results are fundamentally dependent on the quality of the reference standards used. pharmaceutical-technology.com Ramiprilat Diketopiperazine-d5 is a prime example of a novel reference material—a stable isotope-labeled (SIL) standard—developed for advanced analytical applications. The crucial stages of drug development involve the identification, quantification, and control of impurities, making high-quality reference standards indispensable. enamine.net
The hierarchy of reference materials includes:
Primary Standards: These are highly pure substances obtained from officially recognized sources like national metrology institutes or major pharmacopeias (e.g., USP). pharmaceutical-technology.comlgcstandards.com They are used for critical applications and to calibrate secondary standards. pharmaceutical-technology.com
Secondary Standards (or Working Standards): These are characterized by comparison to a primary standard and are used for routine quality control. lgcstandards.com
Certified Reference Materials (CRMs): These are standards with certified property values, produced with low, defined uncertainties according to standards like ISO 17025 and ISO 17034, and are traceable to primary standards. pharmaceutical-technology.com
The development of SIL standards like Ramiprilat Diketopiperazine-d5 is a significant advancement. These standards are particularly useful as internal standards in mass spectrometry-based quantification assays (e.g., isotope dilution mass spectrometry). Because they are chemically identical to the analyte but have a different mass, they can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. The availability of well-characterized and certified impurity standards from providers like the USP and other commercial sources is vital for drug developers and manufacturers to build robust analytical methods and ensure regulatory compliance. usp.org
Computational Chemistry and In Silico Modeling for Predicting Formation and Stability
Computational chemistry and in silico modeling are becoming powerful predictive tools in pharmaceutical development, offering insights into impurity formation and stability without the need for extensive laboratory work.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms at the molecular level. For instance, DFT calculations have been employed to understand how a peptide's structure can stabilize the transition state during the decomposition of a protecting group, making it more prone to subsequent diketopiperazine formation. nih.govresearchgate.net Such models can elucidate the energetics of degradation pathways, helping to predict which impurities are most likely to form.
Quantitative Structure-Activity Relationship (QSAR) Modeling: In silico QSAR models have been used to predict the potential cancer risk (carcinogenicity, genotoxicity, and mutagenicity) of the ramipril diketopiperazine derivative. mdpi.comresearchgate.net This allows for an early assessment of the potential toxicity of degradation products.
Kinetic Modeling: Macro-kinetics models can be developed to accurately predict the rate of impurity formation under various conditions, such as different solvents and temperatures. nih.govdigitellinc.com These predictive models are invaluable for designing stable formulations and defining appropriate storage conditions.
By leveraging these computational tools, researchers can gain a deeper understanding of the molecular factors driving diketopiperazine formation, predict the stability of drug substances under various scenarios, and proactively design strategies to minimize the formation of this critical impurity.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for structural characterization of Ramiprilat Diketopiperazine-d5 and its non-deuterated counterpart?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the deuterium incorporation at specific positions (e.g., C-5) and compare spectral data with non-deuterated Ramiprilat Diketopiperazine. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection can differentiate isotopic variants based on retention time shifts or mass-to-charge ratios. Reference standards should be synthesized and validated per ISO/IEC 17025 guidelines to ensure purity (>99%) and stability under storage conditions .
Q. How does the metabolic pathway of Ramiprilat Diketopiperazine-d5 differ from Ramiprilat in vivo?
- Methodological Answer : Conduct comparative pharmacokinetic (PK) studies in animal models (e.g., dogs or rodents) to assess bioavailability and metabolite profiles. Ramiprilat Diketopiperazine-d5, a metabolite of Ramipril, is formed via hepatic esterase-mediated hydrolysis. Deuterium substitution may alter enzymatic conversion rates due to the kinetic isotope effect (KIE). Quantify metabolites (e.g., diketopiperazine acid, glucuronides) using LC-MS/MS and compare urinary excretion patterns between deuterated and non-deuterated forms .
Q. What analytical techniques are critical for quantifying Ramiprilat Diketopiperazine-d5 in biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards to enhance precision. Validate methods per ICH Q2(R1) guidelines, including parameters like linearity (0.01–10 µg/mL), recovery (>90%), and matrix effects. Protein binding assays (e.g., equilibrium dialysis) should account for differences in serum protein binding between Ramiprilat (56%) and its deuterated analog .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the terminal half-life of Ramiprilat Diketopiperazine-d5 across studies?
- Methodological Answer : The triphasic decline in plasma concentrations (terminal half-life >50 hours) is linked to saturable binding to angiotensin-converting enzyme (ACE). To address discrepancies:
- Perform in vitro ACE binding assays to measure dissociation constants.
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate concentration-time profiles under varying doses (1.25–10 mg).
- Validate findings against clinical data from hypertensive patients, adjusting for renal clearance variability .
Q. What strategies optimize the synthesis of deuterated Ramiprilat Diketopiperazine-d5 for isotopic purity?
- Methodological Answer : Employ a multi-step synthesis starting with Ramipril, incorporating deuterium via catalytic hydrogenation or deuterated reagents. Monitor isotopic enrichment using Fourier-transform infrared (FTIR) spectroscopy and high-resolution MS. Purify intermediates via column chromatography (e.g., silica gel, gradient elution). Ensure compliance with ISO 13528 for interlaboratory validation of synthetic routes .
Q. How should researchers design studies to evaluate the ACE inhibition potency of Ramiprilat Diketopiperazine-d5 compared to Ramiprilat?
- Methodological Answer : Apply the PICOT framework:
- Population : In vitro ACE enzyme preparations.
- Intervention : Ramiprilat Diketopiperazine-d5 (0.1–100 nM).
- Comparison : Non-deuterated Ramiprilat.
- Outcome : IC50 values and binding kinetics.
- Time : Equilibrium binding over 24 hours.
Use fluorogenic ACE activity assays (e.g., Abz-FRK(Dnp)-OH substrate) and surface plasmon resonance (SPR) for real-time kinetic analysis .
Data Analysis & Interpretation
Q. How to statistically reconcile variability in bioavailability data for Ramiprilat Diketopiperazine-d5 across species?
- Methodological Answer : Apply mixed-effects modeling to account for interspecies differences in hepatic esterase activity and renal clearance. Stratify data by dose (e.g., 0.25 mg/kg vs. 5 mg/kg) and use ANOVA with post-hoc Tukey tests. Cross-reference with in silico absorption-distribution-metabolism-excretion (ADME) predictions to identify outliers .
Q. What experimental controls are essential for stability studies of Ramiprilat Diketopiperazine-d5 under stress conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions) per ICH Q1A guidelines. Include non-deuterated Ramiprilat Diketopiperazine as a control to assess deuterium’s impact on degradation pathways. Quantify degradation products using validated HPLC methods and characterize structures via tandem MS .
Tables for Key Pharmacokinetic Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
